molecular formula C7H5FO3 B1294951 4-Fluorosalicylic acid CAS No. 345-29-9

4-Fluorosalicylic acid

Cat. No. B1294951
CAS RN: 345-29-9
M. Wt: 156.11 g/mol
InChI Key: TTZOLDXHOCCNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorosalicylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of FC6H3(OH)CO2H .


Synthesis Analysis

4-Fluorosalicylic acid can be synthesized from the following compounds: 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid .


Molecular Structure Analysis

The molecular formula of 4-Fluorosalicylic acid is C7H5FO3 . The molecular weight is 156.11 g/mol . The InChI string is InChI=1S/C7H5FO3/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3,9H, (H,10,11) .


Chemical Reactions Analysis

4-Fluorosalicylic acid may be used to synthesize 4-fluorogentisic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorosalicylic acid include a melting point of 170 °C (dec.) (lit.) . The SMILES string is OC(=O)c1ccc(F)cc1O .

Scientific Research Applications

Conformational Analysis

4-Fluorosalicylic acid exhibits unique conformational properties due to the presence of the fluorine atom. This affects its molecular conformation, potentially impacting its macroscopic properties like bioactivity. For instance, the fluorine atom in 6-fluorosalicylic acid competes with oxygen for the COOH proton, affecting the conformational equilibrium compared to salicylic acid. This suggests that 4-fluorosalicylic acid may also exhibit distinct conformations impacting its applications in various fields (Silla et al., 2013).

Mixed–Ligand Complex Formation

4-Fluorosalicylic acid plays a role in the formation of mixed-ligand complexes, particularly with copper(II). Studies have shown that 4-fluorosalicylic acid can form stable complexes with copper(II), which are of interest in coordination chemistry and may have implications in fields like catalysis or material science (Szabó-Plánka et al., 2011).

Antibody Response and Immunoassays

In the context of biochemistry, 4-fluorosalicylic acid has been utilized in studies related to antibody responses. It has been used as a standard in assays to investigate the immuno-reactivity of chemical analogues of salicylic acid, demonstrating its utility in developing immunoassays and understanding antibody binding mechanisms (Bennett et al., 1987).

Fluorescence Immunoassays

4-Fluorosalicylic acid has been employed in the development of ultrasensitive fluorescence immunoassays. Its ability to form fluorescent complexes makes it valuable in analytical chemistry for detecting biomolecules with high sensitivity and specificity (Christopoulos & Diamandis, 1992).

Bioassays and Fluorescence Spectroscopy

The compound is instrumental in bioassays based on fluorescence spectroscopy. Its fluorescent properties are crucial in the simultaneous evaluation of bioassays, which are essential in biological and medical research for enzyme activity studies and diagnostic purposes (Hempen & Karst, 2004).

Safety And Hazards

4-Fluorosalicylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

A paper titled “Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal…” suggests potential future directions for the use of 4-Fluorosalicylic acid .

Relevant Papers One relevant paper titled “Conformational analysis of 6-fluorosalicylic acid” mentions that 4-fluorosalicylic acid is expected to exhibit only one among three possible conformers .

properties

IUPAC Name

4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZOLDXHOCCNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188057
Record name 4-Fluorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorosalicylic acid

CAS RN

345-29-9
Record name 4-Fluoro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 345-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,4-difluorobenzoic acid (100 g, 0.63 mol) in 1,3-dimethyl-2-imidazolidinone (1,400 mL, 0.45 M) was treated with sodium hydroxide (88 g, 2.2 mol) and heated to 135° C. After stirring for 4 h, the solution was cooled 0° C., disolved in water (100 mL), and transferred to a 5 L Erlenmeyer flask and carefully treated with aq HCl (2,800 mL, 2 N). After filtering off the crude product, the precipitate was disolved in ethyl acetate, dried over sodium sulfate and decolorizing charcol, and filtered. The solution was concentrated under reduced pressure and recrystallized from ethyl acetate and heptane to give 4-fluorosalicylic acid (2 crops, 67 g, 68%) as off-white needles. mp: 188–189° C.; Rf 0.26 (20% methanol in dichloromethane).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (51.6 g, 373 mmol) was dried by heating at 200° C. for 12 hours. This was treated with 3-fluorophenol (16.5 g, 147 mmol) in a sealed container which was then pressurized with carbon monoxide at 61.2 bar. The reaction was heated to 175° C. for 5 hours. Subsequently, the reaction mixture was dissolved in water, acidified with concentrated hydrochloric acid, and filtered. The solid was washed with water, then hexanes. The solid was then dissolved in EtOAc, dried over magnesium sulfate, and concentrated to give 12 g of solid. This crude solid was purified by flash chromatrography using CHCl3/MeOH/HOAc 98:1:1 to give 11 g of a white solid which was recrystallized from toluene to give 9.5 g of the product as needles.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorosalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Fluorosalicylic acid
Reactant of Route 3
4-Fluorosalicylic acid
Reactant of Route 4
Reactant of Route 4
4-Fluorosalicylic acid
Reactant of Route 5
Reactant of Route 5
4-Fluorosalicylic acid
Reactant of Route 6
4-Fluorosalicylic acid

Citations

For This Compound
69
Citations
JM Silla, CJ Duarte, R Rittner, MP Freitas - RSC advances, 2013 - pubs.rsc.org
… Indeed, 1 shows two major conformers in the gas phase and solution, while the isomer 4-fluorosalicylic acid is expected to exhibit only one among three possible conformers. …
Number of citations: 9 pubs.rsc.org
IV Shchur, EV Shchegolkov, YV Burgart… - …, 2019 - Wiley Online Library
… obtained via bromination of 4-fluorosalicylic acid with Br 2 in acid medium followed by the alkylation with MeI and aq. K 2 CO 3 . The starting 4-fluorosalicylic acid was obtained by the …
YV Burgart, IV Shchur, EV Shchegolkov… - Mendeleev …, 2020 - Elsevier
… 5-Amino-4-fluorosalicylic acid was obtained by reduction of 4-fluoro-5-(phenylazo)salicylic acid with Na2S2O4.Isomeric 4-amino-5-fluoro-2-hydroxybenzoic acid was synthesized by …
Number of citations: 3 www.sciencedirect.com
T Szabó-Plánka, J Moncol, E Tóth, B Gyurcsik… - Polyhedron, 2011 - Elsevier
… Under the conditions described in the experimental part, 4-fluorosalicylic acid (HA) undergoes one deprotonation process up to pH 11, which is related to the carboxylic group with apK …
Number of citations: 6 www.sciencedirect.com
A Ostaszynski, Z Olszenko-Piontkowa… - Bull. Acad. Pol. Sci …, 1960 - bcpw.bg.pw.edu.pl
… 5-fluorosalicylic acid has been prepared by Suter and Weston [8] from 2-ethoxy5-fluorophenylmagnesium bromide while 4-fluorosalicylic acid was prepared by Hodgson and Nixon [9], …
Number of citations: 2 bcpw.bg.pw.edu.pl
CM Suter, AW Weston - Journal of the American Chemical Society, 1939 - ACS Publications
The viscosity of pectin sols as affected by the addition of various electrolytes has been de-termined. 2. Three separate effects are present with in-creasing electrolyte concentrations:(a) …
Number of citations: 4 pubs.acs.org
IP Pozdnyakov, AA Melnikov, R Šípoš… - Chemical Physics …, 2016 - Elsevier
Transient absorption spectroscopy is used to study photophysical processes of 1:1 Fe(III) complexes with all four fluorosalicylic acid isomers (Fe-FSAs) in aqueous solutions. Excited …
Number of citations: 3 www.sciencedirect.com
R Miki, T Yamaki, M Uchida, H Natsume - RSC advances, 2022 - pubs.rsc.org
… F NMR spectral results of the systems using 4-fluorosalicylic acid (FSal) instead of NaSal demonstrated that the FSal/3FPBA-complex interacts with CTAB. Moreover, the addition of …
Number of citations: 2 pubs.rsc.org
RL Crawford, SW Hutton, PJ Chapman - Journal of Bacteriology, 1975 - Am Soc Microbiol
… acid (melting point [mp] 218 to 220 C, decomposition) was obtained from 3-fluorosalicylic acid; 4-fluorogentisic acid (mp 220 to 223 C, decomposition) was from 4-fluorosalicylic acid (7); …
Number of citations: 148 journals.asm.org
GE Dunn, TL Penner - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… The two residues were combined and recrystallized from ethanol-water, in the presence of charcoal, to give 0.4 g (770) of 4-fluorosalicylic acid melting at 188.2-189.8' (lit. (22) 185"). A …
Number of citations: 18 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.